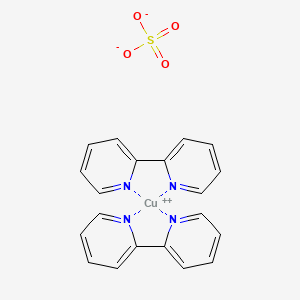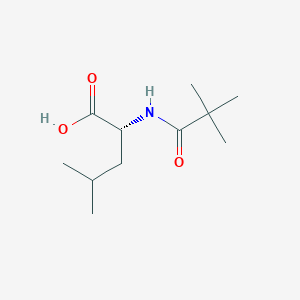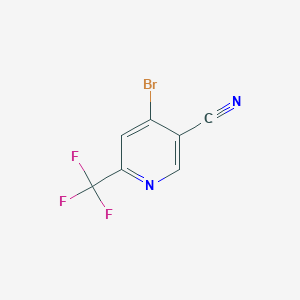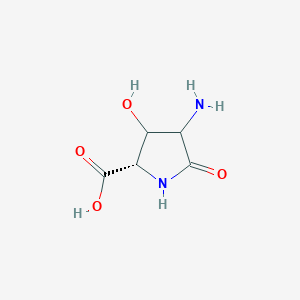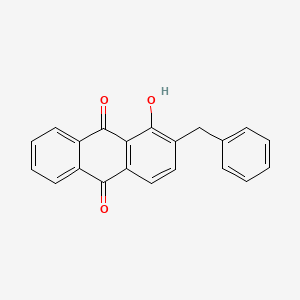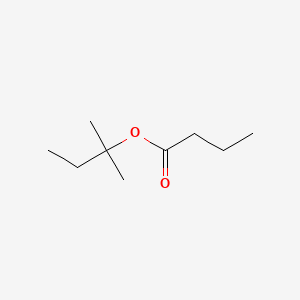
tert-Amyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 . It is a type of ester, which is a class of compounds commonly used in various industrial applications due to their pleasant aromas and flavors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of butanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 2,2-dimethylpropyl ester may involve continuous esterification processes where butanoic acid and 2,2-dimethylpropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
Butanoic acid, 2,2-dimethylpropyl ester is used in various scientific research applications:
Chemistry: It serves as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of metabolic pathways involving esters.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of butanoic acid, 2,2-dimethylpropyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. These enzymes facilitate the breaking and forming of ester bonds, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, methyl ester
Comparison: Butanoic acid, 2,2-dimethylpropyl ester is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different physical and chemical properties compared to other esters like butanoic acid, 2-methyl-, propyl ester and butanoic acid, 2-methyl-, methyl ester . This structural difference can affect its reactivity and applications in various fields.
Properties
CAS No. |
2050-00-2 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methylbutan-2-yl butanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(10)11-9(3,4)6-2/h5-7H2,1-4H3 |
InChI Key |
VTZSXMMBJHMLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
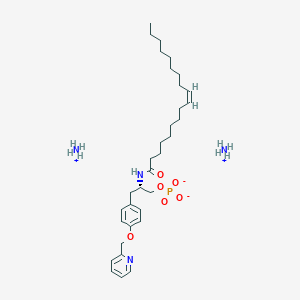


![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
